

Application Note: Cis-13-Octadecenoic Acid as a Standard in Lipidomics

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Compound of Interest

Compound Name: *cis-13-Octadecenoic acid*

Cat. No.: B077471

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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomics data. **Cis-13-Octadecenoic acid**, a monounsaturated omega-5 fatty acid, serves as an excellent internal standard for the quantification of fatty acids and other lipid classes in complex biological matrices. Its distinct structure and mass allow for clear differentiation from endogenous lipids, ensuring reliable and precise measurements. This document provides detailed application notes and protocols for the use of **cis-13-Octadecenoic acid** as a standard in lipidomics workflows utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Cis-13-Octadecenoic Acid

A solid understanding of the physicochemical properties of **cis-13-Octadecenoic acid** is essential for its effective use as a standard.

Property	Value	Reference
IUPAC Name	(13Z)-octadec-13-enoic acid	[1]
Molecular Formula	C18H34O2	[1]
Molecular Weight	282.468 g/mol	[2]
Monoisotopic Mass	282.25588 Da	[2]
CAS Number	13126-39-1	[2]
Melting Point	26.5 - 27 °C	[2]
Physical State	Solid	[2]

Quantitative Data and Performance Characteristics

The use of **cis-13-Octadecenoic acid** as an internal standard provides excellent quantitative performance. The following tables summarize typical performance characteristics that can be expected when using the described protocols.

Table 1: GC-MS Performance Characteristics for **Cis-13-Octadecenoic Acid** Methyl Ester (C18:1 ME)

Parameter	Typical Value
Retention Time (min)	~13.8
Target Ion (m/z)	296
Quantifier Ion (m/z)	55, 67, 81, 95
LOD (ng/mL)	0.1 - 1.0
LOQ (ng/mL)	0.4 - 3.0
Linearity (r ²)	>0.99
Dynamic Range (µg/mL)	0.01 - 100

Note: Retention times and ion ratios may vary depending on the specific GC column, temperature program, and mass spectrometer used.

Table 2: LC-MS/MS Performance Characteristics for **Cis-13-Octadecenoic Acid**

Parameter	Typical Value
Precursor Ion [M-H] ⁻ (m/z)	281.2486
Product Ions (m/z)	263.3, 239.4
LOD (nM)	1.0 - 5.0
LOQ (nM)	5.0 - 15.0
Linearity (r ²)	>0.995
Dynamic Range (μM)	0.01 - 50

Note: Product ions and instrument parameters should be optimized for the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using GC-MS

This protocol describes the extraction of total lipids from plasma, their derivatization to fatty acid methyl esters (FAMES), and subsequent analysis by GC-MS, using **cis-13-Octadecenoic acid** as an internal standard.

Materials:

- Plasma sample
- **Cis-13-Octadecenoic acid** internal standard solution (in ethanol)
- Chloroform/Methanol (2:1, v/v)
- 0.9% NaCl solution

- 14% Boron trifluoride (BF₃) in methanol
- Hexane
- Anhydrous sodium sulfate
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen evaporator
- Heating block
- GC-MS system

Procedure:

- Sample Preparation:
 - To a glass centrifuge tube, add 100 µL of plasma.
 - Spike the sample with a known amount of **cis-13-Octadecenoic acid** internal standard solution.
- Lipid Extraction (Folch Method):
 - Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.
 - Vortex vigorously for 2 minutes.
 - Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
 - Centrifuge at 2,000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Drying:

- Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 37°C.
- Derivatization to FAMES:
 - To the dried lipid extract, add 1 mL of 14% BF_3 in methanol.
 - Tightly cap the tube and heat at 100°C for 30 minutes.
 - Cool the tube to room temperature.
 - Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
 - Centrifuge at 1,000 x g for 5 minutes.
- Sample Analysis:
 - Carefully transfer the upper hexane layer containing the FAMES to a GC vial.
 - Add a small amount of anhydrous sodium sulfate to remove any residual water.
 - Inject 1 μL of the sample into the GC-MS.

GC-MS Conditions (Typical):

- Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-550

Protocol 2: Quantification of Free Fatty Acids in Cell Culture using LC-MS/MS

This protocol details the extraction of free fatty acids from cultured cells and their analysis by LC-MS/MS, with **cis-13-Octadecenoic acid** as an internal standard.

Materials:

- Cell pellet (1-5 million cells)
- **Cis-13-Octadecenoic acid** internal standard solution (in methanol)
- Methanol
- Methyl-tert-butyl ether (MTBE)
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Microcentrifuge tubes
- Nitrogen evaporator
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Resuspend the cell pellet in 100 μ L of water.
 - Spike the sample with a known amount of **cis-13-Octadecenoic acid** internal standard solution.

- Lipid Extraction (MTBE Method):
 - Add 300 μ L of methanol to the cell suspension.
 - Vortex for 1 minute.
 - Add 1 mL of MTBE and vortex for 10 minutes at 4°C.
 - Add 250 μ L of water to induce phase separation.
 - Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Carefully collect the upper organic phase containing the lipids and transfer to a new tube.
- Drying and Reconstitution:
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in 100 μ L of acetonitrile/water (90:10, v/v) with 0.1% formic acid.
- Sample Analysis:
 - Transfer the reconstituted sample to an LC vial.
 - Inject 5-10 μ L of the sample into the LC-MS/MS system.

LC-MS/MS Conditions (Typical):

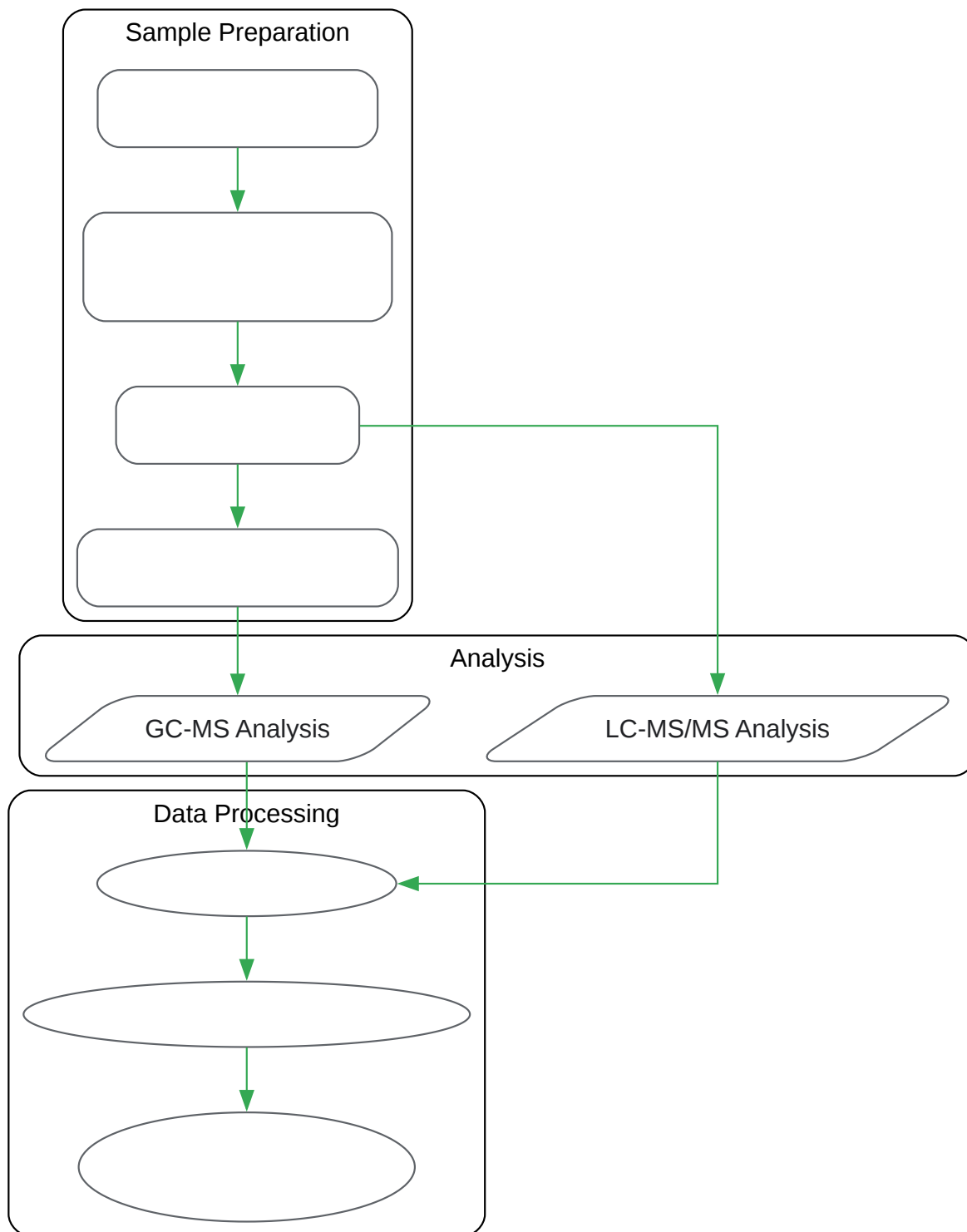
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min

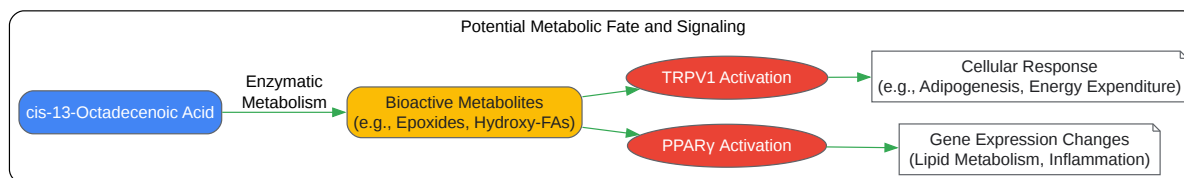
- Column Temperature: 40°C
- Ionization Mode: Electrospray Ionization (ESI) in negative mode
- MS/MS Analysis: Targeted analysis using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target fatty acids and the **cis-13-Octadecenoic acid** internal standard.

Visualization of Workflows and Pathways

Experimental Workflow for Targeted Lipidomics

The following diagram illustrates the general workflow for the quantification of lipids using an internal standard like **cis-13-Octadecenoic acid**.





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References

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- 2. hmdb.ca [hmdb.ca]
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